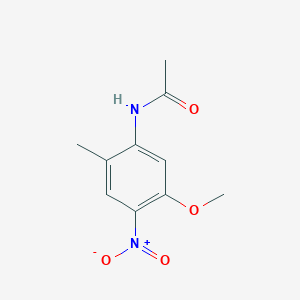

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Description

Propriétés

Numéro CAS |

361162-90-5 |

|---|---|

Formule moléculaire |

C15H21BrFN3O2 |

Poids moléculaire |

374.25 g/mol |

Nom IUPAC |

tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H21BrFN3O2/c1-10-9-19(14(21)22-15(2,3)4)5-6-20(10)13-12(17)7-11(16)8-18-13/h7-8,10H,5-6,9H2,1-4H3 |

Clé InChI |

URLYCWJRBPKGFA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] |

SMILES canonique |

CC1CN(CCN1C2=C(C=C(C=N2)Br)F)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthetic Strategy

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide typically follows a two-step process:

- Acetylation of 2-methyl-5-methoxyaniline to form the acetamide intermediate.

- Nitration of the acetamide derivative to introduce the nitro group at the 4-position.

This sequence leverages the directing effects of substituents to achieve regioselectivity.

Step 1: Acetylation of 2-Methyl-5-Methoxyaniline

The acetylation step involves reacting 2-methyl-5-methoxyaniline with acetic anhydride or a related acylating agent.

Reaction Mechanism

Example Protocol

- Substrate Preparation : 2-Methyl-5-methoxyaniline is dissolved in a solvent (e.g., THF).

- Base Addition : Sodium hydride (1.6–2.0 equivalents) is added to deprotonate the aniline, forming a stable anion.

- Acetylation : Acetic anhydride (1.2–1.5 equivalents) is added dropwise, followed by stirring at 25–30°C for 2–4 hours.

- Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.

Step 2: Nitration of the Acetamide Intermediate

The nitration step introduces the nitro group at the 4-position of the aromatic ring.

Reaction Mechanism

Example Protocols

Protocol A: Nitration with HNO₃/H₂SO₄

- Substrate Preparation : N-(2-Methyl-5-methoxyphenyl)acetamide is dissolved in concentrated sulfuric acid.

- Nitration : Fuming nitric acid is added dropwise at 0–5°C over 4–6 hours.

- Workup : The mixture is decomposed with ice water, extracted with ethyl acetate, and dried over Na₂SO₄.

Protocol B: Nitration with NaNO₂/TFA

- Substrate Preparation : The acetamide intermediate is dissolved in TFA.

- Nitration : Sodium nitrite (1.06 equivalents) is added at 0°C, stirred for 1 hour, and warmed to room temperature.

- Workup : The reaction mixture is concentrated, extracted with dichloromethane, and purified by flash chromatography.

Purification and Characterization

Post-nitration, the product is purified using standard techniques:

Purification Methods

Critical Factors Influencing Yield

- Temperature Control : Low temperatures (0–5°C) during nitration minimize over-nitration and side reactions.

- Solvent Choice : TFA enhances nitration efficiency by stabilizing the nitronium ion.

- Equivalence of Reagents : Excess nitric acid or sodium nitrite reduces yields due to competing side reactions.

Alternative Synthetic Routes

While less common, nitration before acetylation has been explored for similar compounds:

Industrial and Scalability Considerations

Comparative Analysis of Nitration Methods

| Parameter | HNO₃/H₂SO₄ | NaNO₂/TFA |

|---|---|---|

| Reagent Cost | High (fuming HNO₃) | Moderate (NaNO₂) |

| Reaction Time | 4–6 hr | 1 hr |

| Yield | 78.3% | 89% |

| Byproduct Formation | Higher (sulfate salts) | Lower (no sulfuric acid) |

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products

Reduction: The major product is 2-acetamido-4-methoxy-5-aminotoluene.

Substitution: The products depend on the nucleophile used in the substitution reaction.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide serves as an essential building block in organic synthesis. It can be utilized to create more complex organic compounds through various chemical reactions. The presence of the methoxy and nitro groups enhances its reactivity, making it a valuable intermediate in synthetic pathways.

Synthesis Methodology

The synthesis typically involves the acetylation of 5-methoxy-2-methyl-4-nitroaniline using acetic anhydride. This method not only introduces the acetamide functional group but also preserves the integrity of the nitro and methoxy substituents, which are crucial for its biological activity.

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, this compound has been investigated for its interactions with various enzymes and proteins. The nitro group can undergo reduction to form an amino group, which may participate in biochemical reactions that modify protein function or enzyme activity.

Pharmacological Activities

Research has highlighted the potential pharmacological activities of this compound, particularly in antibacterial and anticancer applications. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility in developing novel anticancer agents.

Medicinal Chemistry

Drug Development Potential

The compound's structure suggests potential for drug development. Its unique arrangement of functional groups may allow it to interact with specific biological targets, leading to therapeutic effects. Ongoing research aims to explore its efficacy against diseases such as tuberculosis and cancer .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is used in the production of dyes and pigments. The compound's stability and color properties make it suitable for various applications in textiles and coatings.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antibacterial | Exhibited activity against several bacterial strains | |

| Anticancer | Cytotoxic effects observed in certain cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzyme activities |

Table 2: Synthesis Conditions

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 5-Methoxy-2-methyl-4-nitroaniline + Acetic Anhydride | Stir at room temperature for 12 hours | 85 |

Mécanisme D'action

The mechanism of action of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy and acetamido groups can also influence the compound’s reactivity and interactions with enzymes and proteins.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Position : The nitro group’s position significantly impacts reactivity. Nitro at position 4 (as in the target compound) may enhance electrophilic character compared to position 5 ().

- Heterocyclic Analogs: Compounds like NFTA () demonstrate that heterocyclic cores (e.g., thiazole, furan) can drastically alter biological outcomes, such as carcinogenicity.

Antimicrobial and Antifungal Activity

Acetamide derivatives with piperazine-thiazole hybrids (e.g., compounds 47–50 in ) exhibit potent antimicrobial and antifungal activity.

Carcinogenicity and Toxicity

Nitro-containing acetamides like NFTA () induce lymphocytic leukemia and forestomach tumors in mice due to nitro group-mediated DNA adduct formation. The target compound’s nitro group at position 4 may pose similar risks, though methoxy and methyl groups could mitigate reactivity compared to NFTA’s thiazole-furan system.

Activité Biologique

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and the mechanisms through which it exerts its effects. The focus will be on its antibacterial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methyl-4-nitroaniline with acetic anhydride. This method allows for the introduction of the acetamide functional group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with nitro groups exhibit significant antibacterial properties. For instance, derivatives of nitroanilides have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antibacterial Activity of Nitro Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | M. tuberculosis H37Rv |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |

| 2-Nitroaniline | 16 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound possesses moderate antibacterial activity, which could be further optimized through structural modifications.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical Cancer) |

| Sulfonamide-bearing derivatives | 10 | MCF7 (Breast Cancer) |

| Nitroquinazolinone derivatives | 12 | A549 (Lung Cancer) |

The IC50 values indicate that this compound exhibits significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes:

- Inhibition of DNA Synthesis : Nitro compounds often exert their effects by generating reactive intermediates that can damage DNA.

- Disruption of Protein Synthesis : The acetamide group may interact with essential enzymes involved in protein synthesis, leading to cell death.

- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

A notable case study involved the evaluation of a series of nitro-substituted acetamides for their antitumor activity. These studies demonstrated that modifications to the nitro group and acetamido moiety significantly influenced the compounds' potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide with high yield and purity?

- Methodological Answer : The compound can be synthesized via sequential nitration, methoxylation, and acetylation. A typical approach involves:

Nitration : Introduce the nitro group to a methoxy-substituted toluene derivative using a mixture of nitric acid and sulfuric acid at 0–5°C.

Acetylation : React the nitrated intermediate with acetic anhydride in the presence of a base (e.g., pyridine) under reflux for 2–4 hours. Monitor reaction progression via TLC (hexane:ethyl acetate, 3:1) .

Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity.

Q. How can regioselectivity challenges in the nitration step be addressed?

- Methodological Answer : The nitro group's position is influenced by steric and electronic factors. To favor para-substitution:

- Use electron-donating groups (e.g., methoxy) to direct nitration to the para position relative to the methyl group.

- Optimize reaction temperature (low temperatures reduce competing meta-nitration). Confirm regiochemistry via -NMR (aromatic proton splitting patterns) and -NMR (chemical shifts for nitro-substituted carbons) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of acetamide (C=O stretch at ~1650–1680 cm) and nitro groups (asymmetric stretch at ~1520 cm).

- NMR Spectroscopy : Use -NMR to identify methoxy (–OCH, δ ~3.8 ppm) and methyl groups (δ ~2.1–2.3 ppm). -NMR resolves aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro at δ ~148 ppm).

- HPLC-MS : Validate molecular weight (M at m/z 224.21) and purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. Validate using R-factor (<5%) and residual electron density maps.

- Note: SHELX is robust for small molecules but requires high-resolution data (<1.0 Å) for accurate refinement of nitro group geometry .

Q. What strategies mitigate by-product formation during acetylation?

- Methodological Answer : Common by-products (e.g., over-acetylated derivatives) arise from excess acetic anhydride. Mitigation includes:

- Stoichiometric Control : Use 1.1 equivalents of acetic anhydride.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency at lower temperatures (60°C).

- Work-Up : Quench with ice-water to precipitate the product selectively, minimizing side reactions .

Q. How can computational methods predict the compound’s reactivity in pharmacological studies?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with in vitro assays (IC determination) .

Q. What in vivo models are suitable for evaluating bioactivity?

- Methodological Answer :

- Hypoglycemic Activity : Administer the compound (50–100 mg/kg) to streptozotocin-induced diabetic mice. Measure blood glucose levels weekly and compare with metformin controls.

- Toxicity Screening : Conduct acute toxicity studies (OECD 423 guidelines) in Wistar rats, monitoring liver/kidney function markers (ALT, creatinine) .

Data Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (50–85%) reported across studies may arise from differing nitration conditions. Resolve by standardizing nitrating agent concentration (e.g., 70% HNO) and reaction time (2 hours).

- Crystallographic Disorder : Nitro group torsional angles in SC-XRD data vs. computational models highlight thermal motion effects. Use low-temperature data collection (100 K) to minimize disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.